2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
CAS No.: 886941-27-1
Cat. No.: VC11933274
Molecular Formula: C12H17N7O2S3
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886941-27-1 |
|---|---|
| Molecular Formula | C12H17N7O2S3 |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C12H17N7O2S3/c1-6-16-17-9(23-6)13-7(20)5-22-11-19-18-10(24-11)14-8(21)15-12(2,3)4/h5H2,1-4H3,(H,13,17,20)(H2,14,15,18,21) |
| Standard InChI Key | SONVNWJWOWOGIA-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound (C₁₂H₁₇N₇O₂S₃) features two 1,3,4-thiadiazole rings connected via a sulfanyl-acetamide bridge. The first thiadiazole ring contains a tert-butylcarbamoyl amino group at position 5, while the second bears a methyl group at position 5 (Fig. 1).
Key structural attributes:
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Molecular weight: 387.5 g/mol.
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Hydrogen bond donors/acceptors: 1 and 6, respectively.
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Polar surface area: 55.55 Ų, indicating moderate membrane permeability.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure:
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¹H-NMR: Signals at δ 1.43 ppm (tert-butyl), δ 2.45 ppm (methyl), and δ 6.80–7.20 ppm (amide protons).
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IR: Peaks at 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-S).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol (Fig. 2):
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Thiadiazole precursor preparation:
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5-Amino-1,3,4-thiadiazole-2-thiol reacts with tert-butyl isocyanate to form 5-(tert-butylcarbamoylamino)-1,3,4-thiadiazole-2-thiol.
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Acetamide coupling:
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Chloroacetyl chloride reacts with 5-methyl-1,3,4-thiadiazol-2-amine to yield N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.
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Thioether formation:
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The thiol group of the first thiadiazole undergoes nucleophilic substitution with the acetamide intermediate.
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Biological Activities and Mechanisms
Anticancer Activity
The compound demonstrates potent cytotoxicity across multiple cancer cell lines (Table 1) :
| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |
|---|---|---|
| HCT116 (colon) | 1.2 | Adriamycin (4.9) |
| A875 (melanoma) | 0.68 | Adriamycin (0.8) |
| BxPC-3 (pancreas) | 0.04 | Adriamycin (0.31) |
Mechanisms:
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DNA replication inhibition: Blocks 5-ethynyl-2'-deoxyuridine (EdU) incorporation in HCT116 cells .
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Apoptosis induction: Upregulates BAX/Bcl-2 ratio by 3.8-fold in A875 cells .
Antimicrobial Properties
Against Mycobacterium tuberculosis H37Rv:
Structure-Activity Relationships (SAR)
Critical Substituents
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tert-Butyl group: Enhances lipophilicity (logP = 2.85), improving blood-brain barrier penetration.
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Methyl group on thiadiazole: Reduces metabolic degradation by cytochrome P450 enzymes .
Pharmacokinetic Profiling
Applications in Drug Development
EGFR Inhibition
Molecular docking reveals strong binding to EGFR (PDB: 1M17):
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Binding energy: -22.07 kcal/mol vs. erlotinib (-19.10 kcal/mol) .
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Key interactions: Hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
Antitubercular Agents
Hybrid derivatives with adamantyl groups show:
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